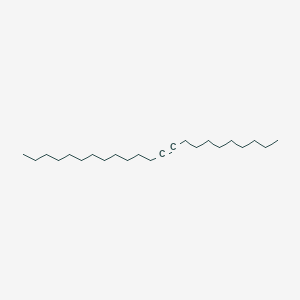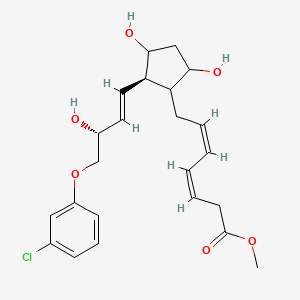
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is a synthetic compound derived from prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves several steps, including selective protection and deprotection of hydroxy groups, oxidation, and elimination reactions. One documented method involves the selective protection of hydroxy groups in cloprostenol methyl ester, followed by oxidation of the C11-OH group and DBU-promoted elimination of the 9-acetoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
化学反応の分析
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones or aldehydes, while reduction of double bonds can produce saturated compounds.
科学的研究の応用
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its structural similarity to natural prostaglandins.
作用機序
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s structural modifications enhance its stability and selectivity, making it a valuable tool for studying prostaglandin-related mechanisms.
類似化合物との比較
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha: Another prostaglandin analog with similar structural features.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
特性
CAS番号 |
64775-52-6 |
|---|---|
分子式 |
C23H29ClO6 |
分子量 |
436.9 g/mol |
IUPAC名 |
methyl (3Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3-,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
InChIキー |
FDLAWQMKYQSKSJ-BARMCTQFSA-N |
異性体SMILES |
COC(=O)C/C=C\C=C/CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
正規SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

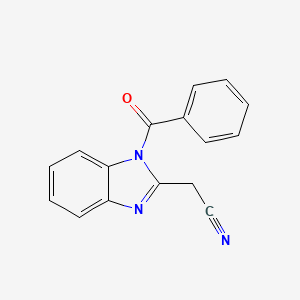
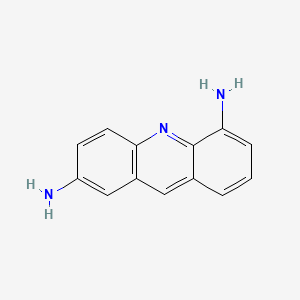
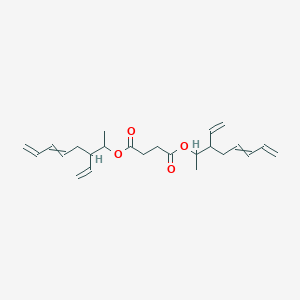
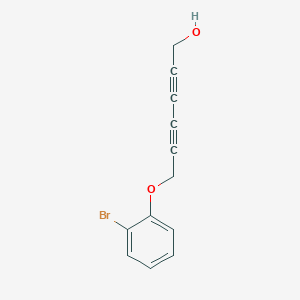

![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
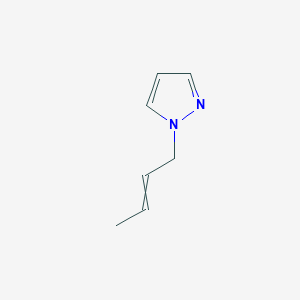
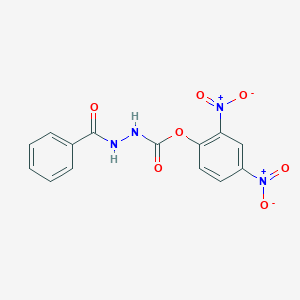
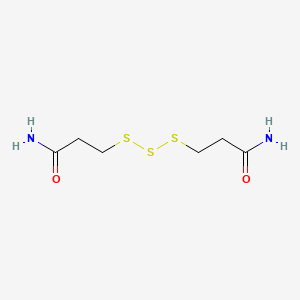

![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
